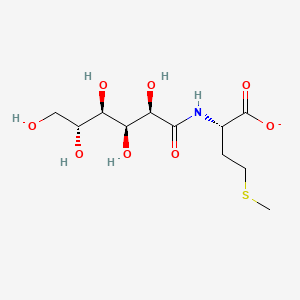
N-D-Gluconoyl L-methionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The preparation of N-D-Gluconoyl L-methionate involves the reaction of gluconic acid derivatives with methionine. One common synthetic route includes the reaction of gluconolactone with methionine under specific conditions to form the desired compound . Industrial production methods may involve the use of biotechnological processes, where recombinant proteins are expressed in Escherichia coli and subsequently modified to include the this compound moiety .
化学反応の分析
N-D-Gluconoyl L-methionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of gluconic acid derivatives .
科学的研究の応用
N-D-Gluconoyl L-methionate has several scientific research applications. In chemistry, it is used as a model compound to study post-translational modifications in proteins . In biology, it is utilized to investigate the effects of gluconoylation on protein function and stability . Additionally, in the industry, this compound is used in the production of recombinant proteins with enhanced stability and functionality .
作用機序
The mechanism of action of N-D-Gluconoyl L-methionate involves its role in post-translational modifications. The compound modifies the N-terminal of proteins, leading to changes in their structure, function, and stability . The molecular targets of this compound include proteins with free N-terminal amino groups, which react with the gluconoyl moiety to form stable conjugates . This modification can affect various cellular pathways and processes, depending on the specific protein targets involved .
類似化合物との比較
N-D-Gluconoyl L-methionate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include N-D-Gluconoyl L-methionine and N-D-Gluconoyl L-cysteine, which also involve the modification of amino acids with gluconic acid derivatives . this compound stands out due to its specific applications in recombinant protein production and its unique chemical properties .
特性
CAS番号 |
94231-87-5 |
|---|---|
分子式 |
C11H21NO8S |
分子量 |
327.35 g/mol |
IUPAC名 |
(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/t5-,6+,7+,8-,9+/m0/s1 |
InChIキー |
IJIGIXPOPAELGH-JTPBWFLFSA-N |
SMILES |
CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
| 94231-87-5 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


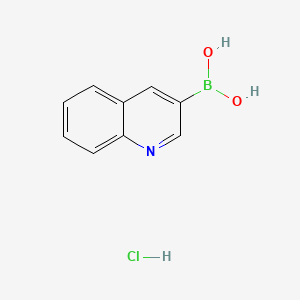
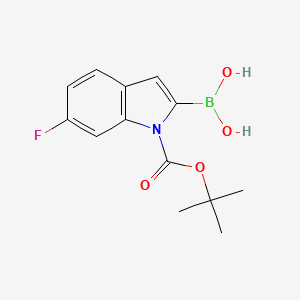
![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
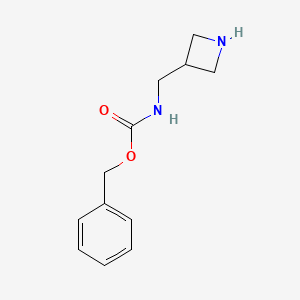
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)
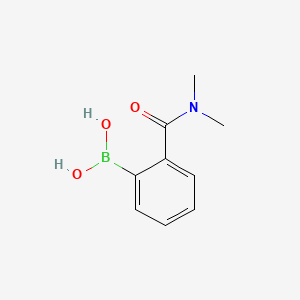
![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)
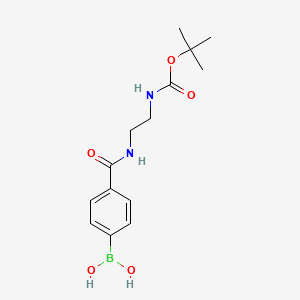
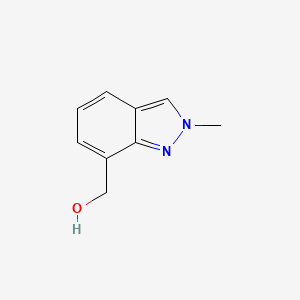

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)
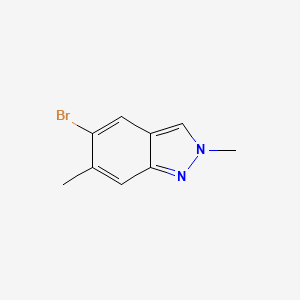
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
